molecular formula C20H20N2O B2982537 (Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide CAS No. 1012563-69-7

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Cat. No.: B2982537
CAS No.: 1012563-69-7
M. Wt: 304.393
InChI Key: GXPIVNPSLAOIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a chemical compound for Research Use Only (RUO), intended to support scientific investigations in chemical biology and drug discovery. This acrylamide derivative features a Z-configured cyano group and specific multi-methylphenyl substitutions, a structural motif often associated with potential biological activity. Similar complex organic scaffolds are frequently investigated for their utility as key intermediates in the synthesis of pharmacologically active molecules or as core structures in the development of materials with specific optoelectronic properties . Researchers can leverage this compound in various applications, including as a building block in transition metal-free coupling reactions, an area of growing interest for sustainable synthesis . Its structure makes it a candidate for use in the development of PET tracers for target validation and engagement studies in drug development pipelines . Furthermore, the presence of the enamide group suggests potential for exploring novel reaction mechanisms, such as those involving phosphine catalysis or [3,3]-sigmatropic rearrangements, which are valuable for constructing complex heterocycles . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-13-6-5-7-19(8-13)22-20(23)18(12-21)11-17-10-15(3)14(2)9-16(17)4/h5-11H,1-4H3,(H,22,23)/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIVNPSLAOIJR-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C=C(C(=C2)C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(C=C(C(=C2)C)C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of (Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2
  • Molecular Weight : 288.38 g/mol

This compound belongs to the class of enaminones, which are known for their diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance:

  • Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing an IC50 value in the micromolar range, indicating potent cytotoxic effects.
  • Mechanism : The compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties.

  • Case Study 2 : In vitro studies against Gram-positive and Gram-negative bacteria showed that these compounds can disrupt bacterial cell membranes leading to cell lysis.
  • Efficacy : The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting potential for development as new antimicrobial agents.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound class has shown anti-inflammatory effects.

  • Research Findings : In animal models of inflammation, administration of related compounds resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Mechanism : These effects are likely mediated through the inhibition of NF-kB signaling pathway.

Data Table of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerCell ViabilityIC50 ~ 10 µM
AntimicrobialMIC AssayMIC ~ 32 µg/mL
Anti-inflammatoryIn vivo ModelDecrease in TNF-alpha levels

Comparison with Similar Compounds

Data Table: Key Structural Features and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Amide Side Chain
Target Compound 1012563-69-7 C₂₀H₂₀N₂O 304.4 2,4,5-Trimethylphenyl (β-carbon), 3-Methylphenyl (amide-N) N-(3-methylphenyl)
(Z)-3-(3,4,5-Trimethoxyphenyl)-2-cyano-NH-prop-2-enamide 42864-53-9 C₁₃H₁₄N₂O₄ 262.3 3,4,5-Trimethoxyphenyl (β-carbon) Unsubstituted amide (-NH₂)
XCT790 (from GPCR/ion channel studies) N/A C₂₀H₁₃F₉N₄O₂S 548.4 3-[2,4-bis(trifluoromethyl)phenyl] (β-carbon), 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl (amide-N) N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 940808-11-7 C₁₆H₁₉ClN₂O₄ 338.8 3-Chloro-4,5-dimethoxyphenyl (β-carbon) N-(3-methoxypropyl)
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide 2158199-52-9 C₁₇H₁₁BrCl₂N₂O₃ 442.1 3-Bromo-4-hydroxy-5-methoxyphenyl (β-carbon) N-(3,5-dichlorophenyl)

Key Comparative Observations

Substituent Effects on Aryl Rings: The target compound features methyl groups on both aromatic rings, enhancing hydrophobicity and steric bulk. In contrast, analogs like 42864-53-9 (trimethoxyphenyl) and 940808-11-7 (chloro-dimethoxyphenyl) incorporate electron-rich substituents (e.g., methoxy, chloro), which may improve solubility or alter electronic interactions with biological targets .

Amide Side Chain Modifications: The target compound’s N-(3-methylphenyl) group provides moderate steric hindrance, while 940808-11-7’s N-(3-methoxypropyl) introduces ether functionality, increasing polarity .

Biological Implications :

  • While explicit activity data are absent in the provided evidence, XCT790 is referenced in GPCR/ion channel studies, implying its utility in modulating receptor activity . The target compound ’s methyl-rich structure may favor interactions with lipophilic enzyme active sites or allosteric pockets.

Synthetic Considerations: Analogous compounds (e.g., 30007 in ) are synthesized via condensation reactions, suggesting that the target compound and its analogs may be prepared using similar strategies, such as Knoevenagel condensation .

Research Findings and Hypotheses

  • Solubility and Bioavailability : The target compound ’s high hydrophobicity (due to methyl groups) may limit aqueous solubility, whereas analogs with polar substituents (e.g., methoxypropyl in 940808-11-7 ) might exhibit improved pharmacokinetic profiles .
  • Target Selectivity : The 3,5-dichlorophenyl group in 2158199-52-9 could confer selectivity toward chloride-sensitive biological targets, such as ion channels or proteases .

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